Oxygen-Free Ligand Sphere Dictates Magnetic Passivity vs. Ferromagnetism in Gd-Doped GaN
In a direct head-to-head comparison under identical MOCVD growth conditions, GaN:Gd films grown using Cp₃Gd showed an ordinary Hall effect with no ferromagnetism and no spin polarization, whereas films grown using the oxygen-containing precursor (TMHD)₃Gd exhibited an anomalous Hall effect and room-temperature ferromagnetism [1]. Energy-dispersive X-ray spectroscopy (EDS) confirmed that Cp₃Gd-derived films were oxygen-free, while (TMHD)₃Gd-derived films contained incorporated oxygen [2]. This demonstrates that the oxygen-free nature of the Cp₃ ligand set is not merely compositional—it is the controlling variable that determines whether the resulting film displays magnetic functionality or remains magnetically inert.
| Evidence Dimension | Magnetic behavior of Gd-doped GaN films grown by MOCVD using oxygen-containing vs. oxygen-free Gd precursors |
|---|---|
| Target Compound Data | Cp₃Gd: ordinary Hall effect, no ferromagnetism, no spin polarization; EDS: oxygen-free |
| Comparator Or Baseline | (TMHD)₃Gd: anomalous Hall effect, ferromagnetism at room temperature; EDS: oxygen detected |
| Quantified Difference | Qualitative binary difference: ferromagnetism present vs. absent; oxygen present vs. absent |
| Conditions | MOCVD growth of GaN:Gd on sapphire substrates; characterization by VSM, XRD, EDS, and Hall effect measurements |
Why This Matters
For spintronic device research requiring intentional and controlled oxygen doping to induce ferromagnetism, Cp₃Gd is the only procurable precursor that guarantees an oxygen-free baseline, enabling clean experimental separation of oxygen effects.
- [1] Saravade, V., Crawford, A., Williams, J., Zhou, C., Lu, N., Klein, B., & Ferguson, I. (2022). Effects of Gadolinium precursors on the magnetic properties of Gadolinium-doped Gallium Nitride for spintronic applications. Proc. SPIE 12009, Quantum Sensing and Nano Electronics and Photonics XVIII, 72–76. View Source
- [2] Melton, A. G., Liu, Z., Kucukgok, B., Lu, N., & Ferguson, I. (2012). Properties of MOCVD-Grown GaN:Gd Films for Spintronic Devices. MRS Online Proceedings Library, 1396. DOI: 10.1557/opl.2012.447. View Source
